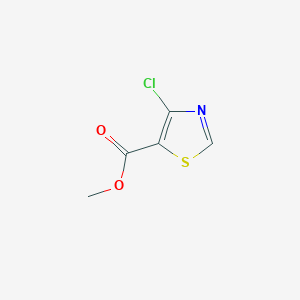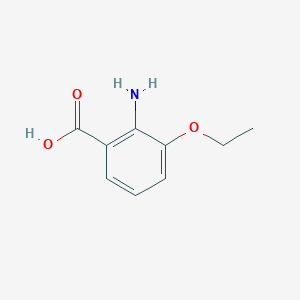
Methyl 4-chlorothiazole-5-carboxylate
Overview
Description
“Methyl 4-chlorothiazole-5-carboxylate” is a heterocyclic compound . It has a molecular formula of C5H4ClNO2S .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chlorothiazole-5-carboxylate” is represented by the InChI code: 1S/C5H5ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2,10H,1H3 . The molecular weight of the compound is 177.61 g/mol .Physical And Chemical Properties Analysis
“Methyl 4-chlorothiazole-5-carboxylate” is a solid compound . It has a molecular weight of 177.61 g/mol . The compound’s InChI key is DJXZLBXJQSFCNX-UHFFFAOYSA-N .Scientific Research Applications
Corrosion Inhibition
The inhibitive and adsorption behavior of thiazole-4-carboxylates, closely related to methyl 4-chlorothiazole-5-carboxylate, has been explored for corrosion protection of mild steel in acidic environments. These compounds form a protective film on the steel surface, effectively preventing corrosion. Electrochemical studies, surface analysis, and theoretical simulations have confirmed their high inhibition efficiency, with specific derivatives showing up to 92% inhibition rates under optimal conditions El aoufir et al., 2020.
Antimicrobial and Antiviral Properties
Novel thiazole derivatives synthesized through the N, S-dialkylation of dihydropyrimidinones (DHPMs) using 2-chlorothiazole as the alkylation agent have shown moderate to weak fungicidal and insecticidal activities. This highlights the potential of methyl 4-chlorothiazole-5-carboxylate derivatives in developing new antimicrobial agents Zhu & Shi, 2008.
Antiviral Research
Third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have been synthesized and evaluated against the yellow fever virus, showing improved metabolic stability, therapeutic indices, and antiviral potencies. These findings suggest the significance of chlorothiazole derivatives in the design of antiviral compounds Mayhoub et al., 2011.
Synthetic and Medicinal Chemistry Applications
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks has been described, showcasing the versatility of benzo[d]thiazole derivatives in drug discovery. These compounds can be substituted at various positions, offering extensive possibilities for chemical space exploration around the molecule Durcik et al., 2020.
Synthesis of Novel Compounds
A new method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives demonstrates the utility of methyl 4-chlorothiazole-5-carboxylate in generating thiazole derivatives with quantitative yields. This method has been applied to produce compounds with potential applications in various chemical and pharmaceutical fields Kornienko et al., 2014.
Safety and Hazards
Future Directions
While specific future directions for “Methyl 4-chlorothiazole-5-carboxylate” are not mentioned in the available literature, similar compounds have been studied for their potential applications in the treatment of neurodegenerative diseases . This suggests that “Methyl 4-chlorothiazole-5-carboxylate” could also be explored in this context.
properties
IUPAC Name |
methyl 4-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMCXJJYDGJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)

![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)
![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)

![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)


